molecular formula C14H13N3S B579682 3-Methyl-2-benzothiazolinone phenylhydrazone CAS No. 16599-98-7

3-Methyl-2-benzothiazolinone phenylhydrazone

Cat. No. B579682
CAS RN: 16599-98-7
M. Wt: 255.339
InChI Key: WPIYDVPSDRHPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-benzothiazolinone phenylhydrazone is a reagent used for the spectrophotometric determination of aliphatic aldehydes and for the determination of hexosamines in glycosaminoglycans . It is also used in the synthesis of benzothiazolium azo dyes and as a chromogenic reagent for the determination of cholesterol, benzodiazepines, and enzyme activity .


Synthesis Analysis

3-Methyl-2-benzothiazolinone hydrazone was first synthesized by Besthorn in 1910 . It has been used as a substrate for the development of polyphenoloxidase and phenoloxidase activity .


Molecular Structure Analysis

The molecular formula of 3-Methyl-2-benzothiazolinone phenylhydrazone is C8H9N3S . The molecular weight is 215.70 (anhydrous basis) .


Chemical Reactions Analysis

3-Methyl-2-benzothiazolinone hydrazone is known to react sensitively with formaldehyde on the quantitative analysis of formaldehyde . It forms highly colored products when it undergoes oxidative coupling with aromatic amines, azo dyes, and aldehyde-2,4-dinitrophenyl hydrazones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-2-benzothiazolinone phenylhydrazone include a melting point of 276-278 °C (dec.) (lit.) . It is a solid at room temperature .

Mechanism of Action

Under experimental conditions, 3-Methyl-2-benzothiazolinone hydrazone loses two electrons and one proton on oxidation, forming an electrophilic intermediate which is an active coupling species .

Safety and Hazards

3-Methyl-2-benzothiazolinone phenylhydrazone is toxic if swallowed and causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, it is advised to immediately call a poison center or doctor/physician .

properties

IUPAC Name

N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-17-12-9-5-6-10-13(12)18-14(17)16-15-11-7-3-2-4-8-11/h2-10,15H,1H3/b16-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIYDVPSDRHPCS-PEZBUJJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NNC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N\NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-benzothiazolinone phenylhydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.